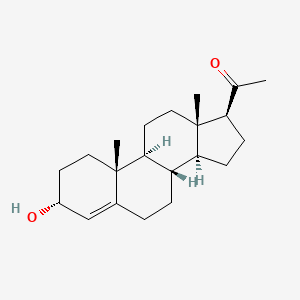
4-Pregnene-3alpha-ol-20-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pregnene-3alpha-ol-20-one can be achieved through the reduction of progesterone. One common method involves the use of sodium borohydride in the presence of cerium(III) chloride (Luche reduction) to selectively reduce the carbonyl group at position 3 . Another method includes the reduction of the carbonyl groups in positions 3 and subsequent inversion of the configuration of the resulting alcohols by the Mitsunobu reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using similar reduction methods. The process is optimized for high yield and purity, ensuring the compound meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
4-Pregnene-3alpha-ol-20-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-oxo-Δ4 steroids.
Reduction: Reduction reactions can convert it into different hydroxylated derivatives.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and cerium(III) chloride are commonly used.
Substitution: Various reagents can be used depending on the desired substitution.
Major Products Formed
Oxidation: 3-oxo-Δ4 steroids.
Reduction: Hydroxylated derivatives such as 3α-hydroxy-5α-pregnanolone.
Substitution: Various substituted steroids.
Aplicaciones Científicas De Investigación
4-Pregnene-3alpha-ol-20-one has numerous applications in scientific research:
Mecanismo De Acción
4-Pregnene-3alpha-ol-20-one exerts its effects by binding to progesterone receptors, which are part of the nuclear receptor family. Upon binding, it modulates the expression of target genes involved in reproductive functions and cell proliferation. The compound also interacts with membrane progesterone receptors, influencing various signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Progesterone: The parent compound from which 4-Pregnene-3alpha-ol-20-one is derived.
20α-Hydroxyprogesterone: Another hydroxylated derivative of progesterone.
Allopregnanolone: A metabolite of progesterone with similar biological functions.
Uniqueness
This compound is unique due to its specific hydroxylation at position 20, which imparts distinct biological activities compared to other similar compounds. Its role in regulating reproductive functions and potential therapeutic applications make it a compound of significant interest in scientific research .
Propiedades
Número CAS |
25680-68-6 |
|---|---|
Fórmula molecular |
C21H32O2 |
Peso molecular |
316.5 g/mol |
Nombre IUPAC |
1-[(3R,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12,15-19,23H,4-11H2,1-3H3/t15-,16+,17-,18+,19+,20+,21-/m1/s1 |
Clave InChI |
QWVWXRKHAXWWSV-QYYVTAPASA-N |
SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4=CC(CCC34C)O)C |
SMILES isomérico |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C[C@@H](CC[C@]34C)O)C |
SMILES canónico |
CC(=O)C1CCC2C1(CCC3C2CCC4=CC(CCC34C)O)C |
Sinónimos |
3 alpha-hydroxy-4-pregnen-20-one 3-dihydroprogesterone 3-hydroxypregn-4-en-20-one 3-hydroxypregn-4-en-20-one, (3beta)-isomer 3alpha-dihydroprogesterone 3alphaHP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















